molecular formula C16H12O2 B14548077 2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran CAS No. 61721-71-9

2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran

Cat. No.: B14548077
CAS No.: 61721-71-9
M. Wt: 236.26 g/mol
InChI Key: OIMACZLSXOQQRL-UHFFFAOYSA-N
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Description

2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene core linked to two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a cyclopentadienone derivative and a furan derivative under controlled temperature conditions leads to the formation of the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted furans with various functional groups.

Scientific Research Applications

2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran involves its interaction with molecular targets through its reactive furan rings and cyclopentadienylidene core. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran is unique due to its dual furan rings, which provide additional sites for chemical modification and enhance its reactivity compared to other cyclopentadienone derivatives.

Properties

CAS No.

61721-71-9

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-[(3-ethenylcyclopenta-2,4-dien-1-ylidene)-(furan-2-yl)methyl]furan

InChI

InChI=1S/C16H12O2/c1-2-12-7-8-13(11-12)16(14-5-3-9-17-14)15-6-4-10-18-15/h2-11H,1H2

InChI Key

OIMACZLSXOQQRL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C2=CC=CO2)C3=CC=CO3)C=C1

Origin of Product

United States

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